molecular formula C16H12ClNO4S B13157284 Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate

Cat. No.: B13157284
M. Wt: 349.8 g/mol
InChI Key: IGBZDXOBZUVSBR-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a carboxylate group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves the reaction of 4-(chlorosulfonyl)-1H-indole-1-carboxylic acid with benzyl alcohol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit or modulate the activity of enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

  • Benzyl 4-(methylsulfonyl)-1H-indole-1-carboxylate
  • Benzyl 4-(fluorosulfonyl)-1H-indole-1-carboxylate
  • Benzyl 4-(bromosulfonyl)-1H-indole-1-carboxylate

Comparison: Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to its methyl, fluoro, and bromo analogs. The chlorosulfonyl group is more reactive towards nucleophiles, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including data tables, case studies, and key research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzyl Group : Enhances lipophilicity and facilitates membrane permeability.
  • Chlorosulfonyl Group : Increases electrophilic reactivity, allowing interactions with nucleophilic sites on proteins or enzymes.
  • Indole Core : Known for various biological activities, including modulation of neurotransmitter systems and potential anticancer properties.

The molecular formula is C₁₁H₈ClO₄S, with a molecular weight of approximately 299.7 g/mol.

The biological activity of this compound can be attributed to its electrophilic nature. The chlorosulfonyl group allows it to:

  • Interact with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity.
  • Target specific biological pathways involved in disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated the antimicrobial efficacy of various indole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating moderate antibacterial activity.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • In Vitro Studies : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited IC₅₀ values ranging from 10 to 25 µM, suggesting significant cytotoxicity .
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMIC (µg/mL)IC₅₀ (µM)Primary Activity
This compound3210-25Antimicrobial, Anticancer
Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate168-20Antimicrobial
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate6415-30Anticancer

Properties

Molecular Formula

C16H12ClNO4S

Molecular Weight

349.8 g/mol

IUPAC Name

benzyl 4-chlorosulfonylindole-1-carboxylate

InChI

InChI=1S/C16H12ClNO4S/c17-23(20,21)15-8-4-7-14-13(15)9-10-18(14)16(19)22-11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

IGBZDXOBZUVSBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC=C3S(=O)(=O)Cl

Origin of Product

United States

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